molecular formula C22H20N2O4 B2980240 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate CAS No. 578699-45-3

3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate

Cat. No.: B2980240
CAS No.: 578699-45-3
M. Wt: 376.412
InChI Key: SLVVLPLLOLFSNR-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate is a complex organic compound that belongs to the class of benzodiazole derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic applications. Researchers may study its effects on various biological targets and pathways to develop new drugs.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

Target of Action

Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities . They are known to interact with various biological targets, including enzymes, receptors, and proteins, depending on their chemical structure .

Mode of Action

The mode of action of benzimidazole derivatives can vary greatly depending on the specific compound and its target. For example, some benzimidazole derivatives are known to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes are involved in .

Biochemical Pathways

Again, the specific biochemical pathways affected by benzimidazole derivatives can vary widely. Some benzimidazole derivatives have been found to interfere with the synthesis of certain proteins or nucleic acids, while others may affect signal transduction pathways .

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary depending on the specific compound. Factors such as the compound’s chemical structure, formulation, route of administration, and dosage can all influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of benzimidazole derivatives can include changes in enzyme activity, alterations in cellular signaling, and effects on cell growth and proliferation .

Action Environment

The action of benzimidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and ability to interact with its target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate typically involves multi-step organic reactions. The starting materials often include 1-methyl-1H-1,3-benzodiazole and 2-oxo-2H-chromene derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole and chromene derivatives, such as:

  • 1-methyl-1H-1,3-benzodiazole-2-carboxylic acid
  • 2-oxo-2H-chromene-3-carboxylic acid
  • 7-hydroxy-2H-chromen-2-one

Uniqueness

What sets 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate apart is its unique combination of benzodiazole and chromene moieties, which may confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-22(2,3)21(26)27-14-10-9-13-11-15(20(25)28-18(13)12-14)19-23-16-7-5-6-8-17(16)24(19)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVVLPLLOLFSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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